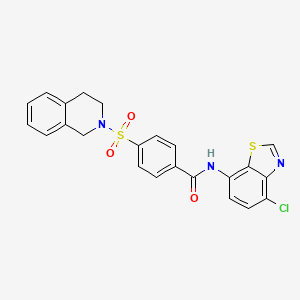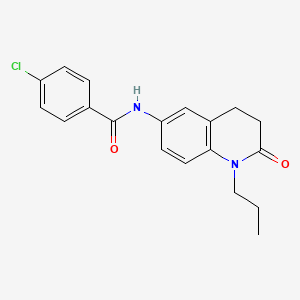![molecular formula C29H29NO5 B6544494 4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929372-08-7](/img/structure/B6544494.png)
4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The presence of the dimethoxybenzoyl and benzofuran groups could suggest potential for interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. Typically, amide bonds like the one in benzamide are formed through a reaction between a carboxylic acid and an amine . The specific synthesis route would depend on the available starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide group would likely contribute to the rigidity of the molecule, while the dimethoxy and benzofuran groups could potentially introduce some conformational flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide bond in the benzamide group is typically quite stable and unreactive under normal conditions. The benzofuran and dimethoxy groups could potentially undergo reactions with electrophiles or nucleophiles, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and melting point .Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO5/c1-17-22-16-21(30-28(32)18-7-10-20(11-8-18)29(2,3)4)12-14-23(22)35-27(17)26(31)19-9-13-24(33-5)25(15-19)34-6/h7-16H,1-6H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFMLBSWWNSRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide](/img/structure/B6544424.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B6544443.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B6544445.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B6544448.png)
![3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544456.png)
![3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544459.png)
![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544463.png)
![4-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544465.png)
![2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544473.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6544500.png)


![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6544526.png)
